Metocurine

Description

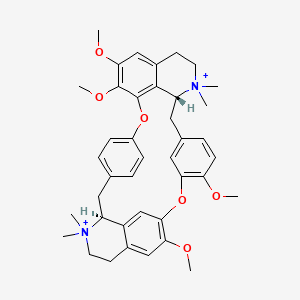

Structure

3D Structure

Properties

Key on ui mechanism of action |

Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

CAS No. |

5152-30-7 |

Molecular Formula |

C40H48N2O6+2 |

Molecular Weight |

652.8 g/mol |

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |

InChI |

InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1 |

InChI Key |

JFXBEKISTKFVAB-AJQTZOPKSA-N |

SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |

physical_description |

Solid |

Related CAS |

33335-58-9 (dichloride) 7601-55-0 (diiodide) |

solubility |

6.42e-06 g/L |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Metocurine on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of metocurine, a non-depolarizing neuromuscular blocking agent, on nicotinic acetylcholine receptors (nAChRs). It delves into its binding characteristics, competitive antagonism, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism

Metocurine functions as a competitive antagonist at nicotinic acetylcholine receptors, primarily at the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR. By binding to these sites, metocurine prevents the ion channel from opening, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.[2] This action is reversible and can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholterase inhibitors.

Metocurine is a benzylisoquinolinium compound and its neuromuscular blocking properties are attributed to its molecular structure.[3] Specifically, the presence of methoxy groups enhances its potency compared to its parent compound, d-tubocurarine.[3]

Receptor Subtype Selectivity

The adult muscle-type nicotinic acetylcholine receptor is a pentameric ligand-gated ion channel composed of two α1, one β1, one δ, and one ε subunit. This receptor possesses two distinct acetylcholine binding sites, located at the α-δ and α-ε subunit interfaces. Research has demonstrated that metocurine exhibits a pronounced selectivity for the α-ε subunit interface, which is considered its high-affinity binding site.[4] This selectivity is significantly greater than that of other neuromuscular blocking agents.[4]

Quantitative Analysis of Metocurine's Antagonistic Action

The antagonistic properties of metocurine have been quantified using various experimental techniques, most notably patch-clamp electrophysiology on cells expressing specific nAChR subtypes.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | Adult Mouse Muscle nAChR | 56 nM | [4] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The competitive nature of metocurine's antagonism is further demonstrated by its effect on the apparent affinity of other competitive antagonists. For instance, the presence of metocurine causes a rightward shift in the concentration-response curve for (+)-tubocurarine, indicating that higher concentrations of (+)-tubocurarine are required to achieve the same level of inhibition.[4] A 3.5-fold shift in the apparent IC50 of (+)-tubocurarine is observed in the presence of 170 nM metocurine (3 times the IC50 of metocurine), which is consistent with competition for a single binding site.[4]

Experimental Protocols

The characterization of metocurine's mechanism of action relies heavily on precise experimental methodologies. Below is a detailed protocol for whole-cell patch-clamp recording from cells transiently expressing nAChRs, a common technique to study the effects of neuromuscular blocking agents.

Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK) 293 cells are a commonly used cell line for expressing recombinant nAChRs.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For expression of the adult mouse muscle nAChR, cells are transiently transfected with cDNAs encoding the α, β, δ, and ε subunits in a ratio of 2:1:1:1, respectively, using a calcium phosphate precipitation method. Electrophysiological recordings are typically performed 24-48 hours post-transfection.[5]

Electrophysiological Recording (Whole-Cell Patch-Clamp)

-

Solutions:

-

External (Bath) Solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. The pH is adjusted to 7.3 with KOH.

-

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup:

-

An inverted microscope with differential interference contrast (DIC) optics is used to visualize the cells.

-

A micromanipulator is used to position the micropipette.

-

An amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are used for data acquisition.

-

Software such as pCLAMP is used to control the experiment and record data.

-

-

Procedure:

-

A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.

-

The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Acetylcholine and antagonists (e.g., metocurine) are applied to the cell via a rapid perfusion system.

-

Currents elicited by acetylcholine in the absence and presence of the antagonist are recorded and analyzed to determine the inhibitory effect.

-

Visualizations

Signaling Pathway at the Neuromuscular Junction

Caption: Neuromuscular junction signaling pathway and the competitive antagonism by metocurine.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for analyzing metocurine's effect on nAChRs using patch-clamp.

Logical Relationship of Competitive Antagonism

Caption: Logical relationship of competitive antagonism between acetylcholine and metocurine.

References

- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Metocurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metocurine, a non-depolarizing neuromuscular blocking agent, has historically been used as an adjunct to anesthesia to induce skeletal muscle relaxation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Metocurine. Detailed information on its physicochemical characteristics is presented in a structured format for clarity. The established synthetic route from its natural precursor, d-tubocurarine, is outlined, although a detailed experimental protocol remains elusive in publicly available literature. The guide further elucidates the signaling pathway at the neuromuscular junction and illustrates how Metocurine exerts its pharmacological effect through competitive antagonism of nicotinic acetylcholine receptors.

Chemical Properties of Metocurine and Metocurine Iodide

Metocurine is a derivative of the natural alkaloid tubocurarine.[1] It is commercially available as Metocurine Iodide, a crystalline powder.[2] The chemical properties of both the active moiety, Metocurine, and its iodide salt are summarized below.

Table 1: Chemical and Physical Properties of Metocurine and Metocurine Iodide

| Property | Metocurine | Metocurine Iodide |

| IUPAC Name | (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene | (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene diiodide |

| Synonyms | Dimethyltubocurarinium, Metocurine ion, Dimethyl tubocurarine | Metubine iodide, Dimethylchondrocurarine iodide |

| Molecular Formula | C₄₀H₄₈N₂O₆²⁺[2] | C₄₀H₄₈I₂N₂O₆[3] |

| Molecular Weight | 652.82 g/mol [4] | 906.6 g/mol [3] |

| CAS Number | 5152-30-7[2] | 7601-55-0[3] |

| Physical Description | Solid[2] | Crystalline powder[2] |

| Melting Point | Not available | 257-267 °C (decomposes)[5] |

| Solubility | 6.42 x 10⁻⁶ g/L (predicted)[2] | Slightly soluble in water (approx. 300 mg/100 ml), dilute HCl, and dilute NaOH. Very slightly soluble in alcohol. Practically insoluble in benzene, chloroform, and ether.[5] |

| Optical Rotation | Not available | [α]D²² +148° to +158° (c = 0.25)[5] |

| UV max | Not available | 280 nm[5] |

Synthesis of Metocurine

The synthesis of Metocurine is achieved through the methylation of d-tubocurarine.[5][6] Specifically, Metocurine iodide is prepared by the methylation of d-tubocurarine using methyl iodide.[5][6]

Synthetic Pathway

The general synthetic scheme involves the quaternization of the tertiary amine and the methylation of the phenolic hydroxyl groups of d-tubocurarine.

Caption: Synthesis of Metocurine Iodide from d-Tubocurarine.

Experimental Protocols

-

Acidification: Treatment of (+)-tubocurine with a 0.5 M equivalent of hydrochloric acid.[7]

-

Quaternization: Reaction with methyl iodide.[7]

-

Neutralization: Subsequent neutralization of the reaction mixture.[7]

-

Purification: Utilization of ion-exchange column chromatography and crystallization to obtain the pure product.[7]

Note: This protocol is for a related compound and lacks specific details regarding solvent, temperature, reaction time, and purification specifics for Metocurine synthesis. Researchers should develop a specific protocol based on standard methylation and quaternization procedures for alkaloids.

Characterization

The characterization of synthesized Metocurine would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. While experimental spectra for Metocurine are not widely published, predicted ¹H and ¹³C NMR spectra are available in databases such as the Human Metabolome Database.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical compounds. A validated HPLC method would be necessary to quantify the purity of synthesized Metocurine and to detect any impurities or unreacted starting material. Specific HPLC methods for Metocurine analysis are not detailed in the readily available literature but would typically involve a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer, with UV detection.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.

-

Melting Point and Optical Rotation: These physical constants, as listed in Table 1, serve as important indicators of purity and stereochemical integrity.

Mechanism of Action and Signaling Pathway

Metocurine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[8]

Neuromuscular Junction Signaling

Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to the opening of these ion channels. The influx of sodium ions causes depolarization of the muscle cell membrane, which, if it reaches the threshold potential, generates an action potential that propagates along the muscle fiber, ultimately leading to muscle contraction.

Inhibition by Metocurine

Metocurine, due to its structural similarity to acetylcholine, competes with ACh for the same binding sites on the nAChRs.[8] By binding to these receptors without activating them, Metocurine effectively blocks the action of acetylcholine. This prevents the depolarization of the motor end-plate, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. The neuromuscular block induced by Metocurine can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete Metocurine for receptor binding.[8]

Caption: Metocurine competitively antagonizes acetylcholine at the nAChR.

Conclusion

This technical guide has summarized the key chemical properties and the established synthetic approach for Metocurine. While the general principle of its synthesis via methylation of d-tubocurarine is known, a detailed and reproducible experimental protocol is not widely documented in accessible literature. The mechanism of action, involving competitive antagonism at the neuromuscular junction, is well-understood and has been visually represented. For drug development professionals, further research into optimizing the synthetic process and detailed analytical characterization using modern spectroscopic and chromatographic techniques would be essential for any future applications or reinvestigation of this compound.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Metocurine | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metocurine Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. Metocurine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Metocurine's Affinity for Acetylcholine Receptors: A Technical Guide

Metocurine is a potent, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity for these receptors, particularly at the neuromuscular junction, underpin its clinical efficacy as a muscle relaxant. This technical guide provides a comprehensive overview of metocurine's binding affinity to acetylcholine receptors, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity of Metocurine

Metocurine exhibits a strong preference for nicotinic acetylcholine receptors over muscarinic acetylcholine receptors. The available quantitative data primarily focuses on its interaction with various nAChR subtypes, with a significant body of research on the muscle-type receptor.

Nicotinic Acetylcholine Receptor (nAChR) Binding

Metocurine's binding to nAChRs is characterized by high affinity, particularly for the adult muscle-type receptor, which is composed of (α1)₂β1δε subunits. It displays a notable selectivity for the binding site located at the interface of the α and ε subunits.

| Receptor Subtype | Species | Preparation | Method | Parameter | Value (nM) | Reference |

| Adult Muscle-type nAChR | Mouse | Transfected BOSC 23 Cells | Electrophysiology | IC₅₀ | 57 | |

| Adult Muscle-type nAChR | Human | - | - | - | - |

Note: IC₅₀ values can vary depending on the experimental conditions, including the concentration of the agonist used. The provided value is a representative figure from the literature. Research indicates metocurine has an 80-fold preference for the α-ε interface over the α-δ interface in the adult human nAChR.

Muscarinic Acetylcholine Receptor (mAChR) Binding

Experimental Protocols

The determination of metocurine's binding affinity to acetylcholine receptors relies on sophisticated in vitro techniques. The two primary methods employed are radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to quantify the interaction of a ligand (metocurine) with its receptor in a tissue or cell membrane preparation.

Objective: To determine the inhibition constant (Kᵢ) of metocurine for a specific acetylcholine receptor subtype.

Materials:

-

Cell membranes expressing the target acetylcholine receptor subtype.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine for nAChRs, [³H]N-methylscopolamine for mAChRs).

-

Metocurine solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled metocurine. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).

-

Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each metocurine concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metocurine concentration to generate a competition curve. The IC₅₀ value (the concentration of metocurine that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Patch-Clamp Electrophysiology

This electrophysiological technique allows for the measurement of ion channel activity in response to agonists and antagonists, providing functional data on receptor inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of metocurine for a specific ligand-gated ion channel, such as the nAChR.

Materials:

-

Cells expressing the target nicotinic acetylcholine receptor subtype.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Acetylcholine (or another suitable agonist) solution.

-

Metocurine solutions of varying concentrations.

Procedure:

-

Cell Preparation: Culture cells expressing the nAChR subtype of interest on coverslips.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to drive a net inward current through the cation-selective nAChR channels upon activation.

-

Agonist Application: Apply a fixed concentration of acetylcholine to the cell to elicit a baseline ionic current.

-

Antagonist Application: Co-apply acetylcholine with varying concentrations of metocurine and record the resulting current inhibition.

-

Data Analysis: Measure the peak amplitude of the inward current at each metocurine concentration. Plot the percentage of current inhibition against the logarithm of the metocurine concentration to generate a dose-response curve. The IC₅₀ value can be determined by fitting this curve with a suitable equation (e.g., the Hill equation).

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding metocurine's mechanism of action and how its binding affinity is determined.

Caption: Competitive antagonism of metocurine at the nAChR.

Caption: General workflow for a radioligand binding assay.

Caption: Workflow for patch-clamp electrophysiology experiments.

Pharmacokinetics of Metocurine Across Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metocurine, a non-depolarizing neuromuscular blocking agent, has been a subject of pharmacokinetic and pharmacodynamic studies in various animal models to understand its disposition and effects. As a compound primarily cleared by the kidneys, its pharmacokinetic profile is of significant interest, particularly in contexts of varying physiological conditions and across different species. This technical guide provides a comprehensive overview of the pharmacokinetics of metocurine in several key preclinical animal models, including rats, cats, dogs, pigs, sheep, and horses. The data presented herein is crucial for researchers involved in drug development, comparative pharmacology, and anesthetic research, offering a consolidated resource for understanding the species-specific handling of this neuromuscular blocker.

Data Presentation: Comparative Pharmacokinetics of Metocurine

The following table summarizes the key pharmacokinetic parameters of metocurine across various animal species. This comparative data highlights the species-specific differences in drug disposition.

| Animal Model | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Noteworthy Conditions |

| Rat | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |

| Cat | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Acute Renal Failure |

| Dog | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Disuse Atrophy |

| Pig | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |

| Sheep | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |

| Horse | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Exercised vs. Non-exercised |

It is important to note that while the allometric scaling of metocurine pharmacokinetics has been established across these species, specific quantitative values for half-life, volume of distribution, and clearance were not explicitly available in the reviewed literature abstracts.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below are reconstructed protocols based on the information available in the cited research for key experiments.

General Protocol for Investigating Metocurine Pharmacokinetics in Mammals

This generalized protocol is based on the multi-species allometric scaling study.

1. Animal Models:

-

A range of mammalian species were utilized, including rats (n=17), cats (n=8), dogs (n=6), pigs (n=5), sheep (n=7), and horses (n=12).[1]

2. Anesthesia:

-

All animals were maintained under general anesthesia throughout the experimental period. The specific anesthetic agents were not detailed in the abstract.

3. Drug Administration:

-

Metocurine was administered to the anesthetized animals. The route of administration and dosage were not specified in the abstract.

4. Pharmacokinetic Sampling:

-

Blood samples were collected at various time points post-drug administration to characterize the plasma concentration-time profile of metocurine.

5. Pharmacodynamic Assessment:

-

The effects of metocurine on neuromuscular function were examined.

6. Data Analysis:

-

Allometric analysis was performed to investigate the relationship between body size and the pharmacokinetic and pharmacodynamic parameters of metocurine.[1]

Protocol for Studying Metocurine Pharmacodynamics in Dogs with Disuse Atrophy

This protocol is derived from a study investigating the effect of immobilization-induced muscle atrophy on metocurine's effects in dogs.

1. Animal Model:

-

Nineteen dogs were used in the study.[2]

2. Experimental Intervention:

-

One hind limb of each dog was immobilized in a cast for up to three weeks to induce disuse atrophy of the gastrocnemius muscle.[2]

3. Anesthesia:

-

Dogs were intermittently anesthetized with a combination of thiamylal, nitrous oxide (N2O), and fentanyl before, during, and after the casting period.[2]

4. Drug Administration and Monitoring:

-

A brief infusion of metocurine was administered.[2]

-

Blood concentrations of metocurine and the corresponding degree of muscle paralysis were recorded to characterize the drug's pharmacokinetics and pharmacodynamics.[2]

Protocol for Assessing Neuromuscular Blockade of Metocurine in Cats with Acute Renal Failure

This protocol is based on a study examining the effects of acute renal failure on the neuromuscular blocking actions of metocurine in cats.

1. Animal Model:

-

Fourteen adult cats of either sex, weighing 2.5-4.5 kg, were used.

2. Induction of Renal Failure:

-

Acute renal failure was induced in six cats (Group II) by ligating both renal pedicles.

-

Eight cats (Group I) underwent a sham operation and served as the control group.

3. Anesthesia:

-

All surgical procedures were performed under pentobarbital anesthesia.

4. Neuromuscular Monitoring:

-

A common peroneal nerve-tibialis anterior muscle preparation was used for neuromuscular monitoring.

5. Drug Administration:

-

Metocurine was administered at a dose of 3 x ED95 (the dose required to produce 95% depression of twitch height).

6. Data Collection:

-

The onset time and duration of the neuromuscular blockade were recorded.

Mandatory Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of metocurine.

Logical Flow of Pharmacokinetic Data Analysis

Caption: Logical flow of pharmacokinetic data analysis from raw data to interpretation.

References

Metocurine as a Probe for Nicotinic Acetylcholine Receptor Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of metocurine as a pharmacological probe to elucidate the structure and function of nicotinic acetylcholine receptors (nAChRs). Metocurine, a non-depolarizing neuromuscular blocking agent, serves as a valuable tool for characterizing the ligand-binding domains of these critical ion channels. This document details the mechanism of action of metocurine, presents quantitative binding data, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.

Introduction to Metocurine and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, leads to the influx of cations and subsequent cellular depolarization.[1] nAChRs are pentameric structures composed of various subunits (α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[2]

Metocurine (dimethyltubocurarine) is a benzylisoquinolinium competitive antagonist of nAChRs.[3] It exerts its effect by binding to the acetylcholine binding sites on the receptor, thereby preventing channel activation.[3] Its site-specific interactions and well-characterized binding kinetics make it an excellent probe for studying nAChR structure, particularly at the neuromuscular junction where muscle-type nAChRs are abundant.

Mechanism of Action: Competitive Antagonism

Metocurine functions as a classic competitive antagonist at nicotinic acetylcholine receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. The binding of metocurine is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist.

The primary mechanism involves the physical occlusion of the acetylcholine binding site, which is located at the interface between subunits in the extracellular domain of the nAChR.[4] In muscle-type nAChRs, which have two non-identical acetylcholine binding sites, metocurine shows a preference for the high-affinity binding site at the α-ε subunit interface.[3][4]

dot

Mechanism of Metocurine's Competitive Antagonism at the nAChR.

Quantitative Data: Metocurine Binding Affinities

The affinity of metocurine for various nAChR subtypes has been determined using radioligand binding assays and electrophysiological techniques. The following tables summarize key quantitative data, primarily focusing on muscle-type nAChRs where metocurine is most extensively studied.

Table 1: Inhibition Constants (IC50) of Metocurine at Muscle-Type nAChRs

| Receptor Subtype | Species | Preparation | Agonist | Metocurine IC50 (nM) | Reference |

| Embryonic Muscle | Mouse | BC3H-1 Cells | Acetylcholine | 41 ± 2 | [5] |

| Adult Muscle | Mouse | Transfected BOSC23 Cells | Acetylcholine | 57 | [6][7] |

Table 2: Binding Constants (Ki) of Metocurine at Neuronal nAChRs

| Receptor Subtype | Species | Radioligand | Metocurine Ki (nM) | Reference |

| α3β4* | Bovine | [3H]Epibatidine | 400 | [3] |

| Neuronal (unspecified) | Rat | - | - | Data not readily available |

Note: Comprehensive Ki values for metocurine across a wide range of neuronal nAChR subtypes are not as extensively documented in publicly available literature as those for muscle-type receptors.

Experimental Protocols

Detailed methodologies are crucial for the successful use of metocurine as a research probe. The following sections provide step-by-step protocols for two key experimental techniques.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of metocurine for nAChRs using a radiolabeled ligand such as [3H]epibatidine.

Materials:

-

Membrane preparation expressing the nAChR subtype of interest

-

[3H]Epibatidine (or other suitable radioligand)

-

Metocurine stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Unlabeled competing ligand for non-specific binding determination (e.g., nicotine)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of metocurine concentrations.

-

Reagent Addition:

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM nicotine).

-

Metocurine Competition: Add 50 µL of varying concentrations of metocurine.

-

-

Radioligand Addition: Add 50 µL of [3H]epibatidine at a concentration near its Kd to all wells.[8]

-

Membrane Addition: Add 100 µL of the membrane preparation to each well to initiate the binding reaction.[8]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.[8]

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metocurine concentration and fit the data using a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

dot

Workflow for a Radioligand Competition Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of metocurine on nAChR-mediated currents.

Materials:

-

Cells expressing the nAChR subtype of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.3)

-

Internal solution (e.g., 140 mM KCl, 1 mM CaCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3)

-

Acetylcholine (agonist)

-

Metocurine

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[9]

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under visual guidance, bring the pipette tip into contact with the cell membrane.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[4]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.

-

Metocurine Application: Co-apply or pre-apply metocurine at various concentrations with acetylcholine and record the resulting inhibition of the current.

-

Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of metocurine. Plot the percentage of inhibition against the metocurine concentration to determine the IC50.

dot

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular events, primarily through the influx of Ca2+. While metocurine blocks the initial step of this pathway, understanding the downstream signaling is crucial for contextualizing its effects.

dot

Simplified nAChR Signaling Pathway.

Conclusion

Metocurine remains a valuable and specific tool for the investigation of nicotinic acetylcholine receptor structure and function. Its well-defined competitive antagonist mechanism, coupled with established experimental protocols, allows for the precise characterization of the ligand-binding properties of various nAChR subtypes. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize metocurine as a probe in their studies of cholinergic signaling. Further research, particularly in characterizing its interactions with a broader range of neuronal nAChR subtypes, will continue to enhance its utility in neuroscience and pharmacology.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. resources.tocris.com [resources.tocris.com]

- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

In-Silico Modeling of Metocurine-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metocurine, a non-depolarizing neuromuscular blocking agent, functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. Understanding the molecular interactions between Metocurine and the nAChR is crucial for the rational design of novel therapeutics with improved specificity and safety profiles. This technical guide provides an in-depth overview of the in-silico modeling techniques employed to elucidate these interactions, supported by experimental data and detailed protocols. We will explore the mechanism of action of Metocurine, its binding affinity to the nAChR, and the key amino acid residues involved in this interaction. Furthermore, this guide presents detailed methodologies for computational docking and molecular dynamics simulations, alongside protocols for in-vitro competition binding assays used to validate in-silico findings.

Introduction: Metocurine and its Receptor Target

Metocurine is a benzylisoquinolinium compound that induces muscle relaxation by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic acetylcholine receptors on the motor end-plate.[1][2] This prevents the influx of sodium ions that would normally lead to muscle cell depolarization and contraction.[3] The primary target of Metocurine is the muscle-type nAChR, a pentameric ligand-gated ion channel. This receptor has two non-identical binding sites for ligands, located at the interfaces of its subunits.[1][4]

Quantitative Analysis of Metocurine-Receptor Interactions

In-silico and in-vitro studies have been instrumental in quantifying the binding affinity of Metocurine to its receptor. Competition binding assays using radiolabeled α-bungarotoxin, a potent nAChR antagonist, have been employed to determine the dissociation constant (Ki) of Metocurine. These studies often utilize the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, as a model system.

| Ligand | Receptor/Model System | Dissociation Constant (Ki) | Reference |

| Metocurine | AChBP | 119 nM | [5][6] |

| d-tubocurarine | AChBP | 67 nM | [5][6] |

Key Amino Acid Residues in Metocurine Binding

Mutagenesis studies coupled with binding affinity measurements have identified several key amino acid residues within the nAChR binding pocket that are crucial for Metocurine interaction. These studies have revealed that Metocurine and its structural analog, d-tubocurarine, bind in distinct orientations within the receptor's binding site.[2][7]

Mutations in the epsilon (ε) subunit of the nAChR have been shown to significantly impact Metocurine's binding affinity. Specifically, mutations at positions εL117, εY111, and εL109 can decrease the affinity for Metocurine by up to three orders of magnitude.[2][8] In contrast, these mutations have a much smaller effect on the binding of d-tubocurarine.[2][8] Furthermore, the αY198 residue on the alpha (α) subunit also plays a role in the binding of both antagonists.[2][8]

In-Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9] For Metocurine-nAChR interaction studies, software such as AutoDock is commonly employed, utilizing a Lamarckian genetic algorithm (LGA) for conformational searching.[10][11]

Experimental Protocol: Molecular Docking with AutoDock

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the receptor (e.g., a homology model of the nAChR ligand-binding domain or a crystal structure of AChBP) from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Obtain the 3D structure of Metocurine and prepare it by assigning rotatable bonds.

-

-

Grid Map Generation:

-

Define a grid box encompassing the binding site of the receptor.

-

Use AutoGrid to pre-calculate grid maps for each atom type in the ligand, representing the receptor's potential energy field.

-

-

Docking Simulation using Lamarckian Genetic Algorithm (LGA):

-

Set the LGA parameters in the docking parameter file (.dpf). Key parameters include:

-

ga_pop_size: 150 (Population size)

-

ga_num_evals: 25,000,000 (Maximum number of energy evaluations)

-

ga_num_generations: 27,000 (Maximum number of generations)

-

ga_run: 100 (Number of independent docking runs)

-

-

Execute the docking simulation using AutoDock.

-

-

Analysis of Results:

-

Cluster the resulting docked conformations based on root-mean-square deviation (RMSD).

-

Analyze the binding energies and protein-ligand interactions of the lowest energy conformations.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of the Metocurine-receptor complex over time, allowing for the assessment of binding stability and conformational changes.[12] Programs like AMBER are frequently used for these simulations.[3]

Experimental Protocol: Molecular Dynamics Simulation with AMBER

-

System Preparation:

-

Use the docked Metocurine-receptor complex as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

Use a force field such as AMBER's parm99 for the protein and the General Amber Force Field (GAFF) for the ligand.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) for a sufficient duration (e.g., 500 picoseconds) to allow the density to stabilize.

-

-

Production Run:

-

Run the production MD simulation for an extended period (e.g., 1.5 nanoseconds or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the Metocurine-receptor interaction, including RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

-

Experimental Validation: Competition Binding Assay

In-vitro competition binding assays are essential for validating the predictions from in-silico models. These assays measure the ability of a test compound (Metocurine) to displace a radiolabeled ligand (e.g., [125I]α-bungarotoxin) from the receptor.[12][13]

Experimental Protocol: [125I]α-Bungarotoxin Competition Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the nAChR or purified AChBP.

-

-

Assay Setup:

-

In a multi-well plate, add a constant concentration of the radioligand ([125I]α-bungarotoxin).

-

Add increasing concentrations of the unlabeled competitor (Metocurine).

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation.

-

Visualizing Molecular Interactions and Pathways

Signaling Pathway of nAChR and Inhibition by Metocurine

The binding of acetylcholine to the nAChR triggers a conformational change, opening the ion channel and allowing an influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane and muscle contraction.[3][14] Metocurine competitively binds to the same site as acetylcholine, thereby preventing channel opening and inhibiting muscle contraction.

Workflow for In-Silico Modeling of Metocurine-Receptor Interaction

The in-silico investigation of Metocurine's interaction with its receptor typically follows a structured workflow, integrating molecular docking and molecular dynamics simulations.

Logical Flow of Competition Binding Assay

The competition binding assay provides experimental validation of the binding affinity predicted by in-silico methods.

Conclusion

The in-silico modeling of Metocurine-receptor interactions, validated by experimental data, provides a powerful framework for understanding the molecular basis of its neuromuscular blocking activity. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, computational chemistry, and drug discovery. By leveraging these approaches, scientists can further explore the structure-activity relationships of neuromuscular blocking agents and design next-generation therapeutics with enhanced clinical profiles.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccsb.scripps.edu [ccsb.scripps.edu]

- 8. researchgate.net [researchgate.net]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.3. Molecular docking [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

Methodological & Application

Application Notes and Protocols: Using Metocurine for Muscle Relaxation in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Metocurine, a non-depolarizing neuromuscular blocking agent, to induce muscle relaxation in various laboratory animal species.

1. Mechanism of Action

Metocurine functions as a competitive antagonist to the neurotransmitter acetylcholine at the cholinergic receptor sites on the motor end-plate of the neuromuscular junction.[1][2] By binding to these nicotinic acetylcholine receptors, Metocurine prevents acetylcholine from initiating the depolarization necessary for muscle contraction, leading to skeletal muscle relaxation and paralysis.[1][2][3] This neuromuscular blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine or edrophonium, which increase the concentration of acetylcholine at the neuromuscular junction.[1][2]

Signaling Pathway of Metocurine at the Neuromuscular Junction

Caption: Competitive antagonism of Metocurine at the nicotinic acetylcholine receptor.

2. Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Metocurine is size-dependent and changes in proportion to physiological time across different mammalian species.[4] However, its pharmacodynamics, with the exception of the concentration required for 50% twitch paralysis (IC50), appear to be largely independent of body size.[4] Some species, such as pigs and sheep, have shown higher sensitivity to Metocurine compared to other large animals.[4] The drug is primarily excreted through the kidneys.[5]

3. Quantitative Data: Dosage and Duration of Action

The following table summarizes the effective doses (ED) and duration of neuromuscular blockade for Metocurine in various laboratory animal species. It is crucial to note that these values can be influenced by the specific anesthetic agents used and the physiological state of the animal.

| Animal Species | Effective Dose (ED90) (µg/kg) | Duration of Neuromuscular Blockade (minutes) | Notes |

| Dog | 63 ± 19 | 109 ± 21 (time to 50% recovery of twitch tension) | Anesthetized with halothane.[6] |

| Cat | - | - | Metocurine is 14 times more potent than d-tubocurarine as a neuromuscular blocking agent in cats.[7] |

| Guinea Pig | - | - | Used in in-vitro nerve-lumbrical preparations to study drug interactions.[8] |

4. Experimental Protocols

4.1. General Considerations

-

Ethical Approval: All procedures involving laboratory animals must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

-

Anesthesia: Metocurine does not possess anesthetic or analgesic properties. Therefore, animals must be maintained under a sufficient plane of general anesthesia throughout the period of neuromuscular blockade.

-

Ventilatory Support: Since Metocurine paralyzes the respiratory muscles, including the diaphragm, mechanical ventilation is mandatory to maintain adequate respiration and prevent hypoxia.

-

Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate, and end-tidal CO2) and the depth of neuromuscular blockade (e.g., using a peripheral nerve stimulator) is essential.

4.2. Protocol for Intravenous Administration of Metocurine in Dogs

This protocol is based on studies investigating the neuromuscular effects of Metocurine in dogs.[6][9]

Materials:

-

Metocurine iodide solution for injection

-

Appropriate general anesthetic (e.g., halothane, pentobarbital)

-

Mechanical ventilator

-

Intravenous catheters

-

Syringes and needles

-

Physiological monitoring equipment (ECG, blood pressure monitor, capnograph)

-

Peripheral nerve stimulator

-

Reversal agents (e.g., neostigmine, atropine)

Procedure:

-

Animal Preparation:

-

Induce and maintain general anesthesia in the dog.

-

Intubate the trachea with an endotracheal tube and connect to a mechanical ventilator.

-

Place intravenous catheters for drug administration and fluid support.

-

Attach monitoring equipment to continuously record vital signs.

-

-

Baseline Measurements:

-

Allow the animal to stabilize under anesthesia.

-

Using a peripheral nerve stimulator (e.g., on the ulnar or peroneal nerve), establish a baseline twitch response of a corresponding muscle (e.g., adductor pollicis or tibialis anterior).

-

-

Metocurine Administration:

-

Calculate the appropriate dose of Metocurine based on the animal's body weight. The ED90 in dogs anesthetized with halothane is approximately 63 µg/kg.[6]

-

Administer the calculated dose as an intravenous bolus.

-

-

Monitoring Neuromuscular Blockade:

-

Continuously monitor the twitch response using the peripheral nerve stimulator. The degree of muscle relaxation is determined by the reduction in twitch height compared to the baseline.

-

Record the time to onset of maximal blockade and the duration of the effect.

-

-

Maintenance and Reversal:

-

Maintain anesthesia and ventilation throughout the period of muscle relaxation.

-

Once the experimental procedure is complete, the neuromuscular blockade can be allowed to spontaneously wear off, or it can be reversed with an acetylcholinesterase inhibitor (e.g., neostigmine) administered with an anticholinergic agent (e.g., atropine) to counteract muscarinic side effects.

-

-

Post-procedural Care:

-

Continue to monitor the animal until it has fully recovered from anesthesia and neuromuscular blockade, with spontaneous and adequate respiration.

-

Extubate only when the animal is conscious and able to maintain a patent airway.

-

Experimental Workflow for Metocurine Administration

Caption: A generalized workflow for in-vivo experiments using Metocurine.

5. Safety and Precautions

-

Metocurine has a better safety profile compared to d-tubocurarine, with a lower propensity for histamine release and ganglionic blockade.[7][9]

-

In cats, Metocurine has a significantly higher autonomic margin of safety than d-tubocurarine.[7]

-

The drug should be used with caution in animals with renal impairment, as it is primarily cleared by the kidneys.[5]

-

Dosage adjustments may be necessary when used in combination with certain anesthetics or other drugs that can potentiate neuromuscular blockade.

-

Exercise has been shown to increase sensitivity to Metocurine in dogs.[10] Conversely, muscle disuse can lead to resistance.[11]

Disclaimer: This document is intended for informational purposes only and does not substitute for professional veterinary and scientific judgment. All procedures should be performed by trained personnel in accordance with approved protocols and regulations.

References

- 1. Metocurine | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metocurine Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]

- 4. Allometry of pharmacokinetics and pharmacodynamics of the muscle relaxant metocurine in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metocurine - Wikipedia [en.wikipedia.org]

- 6. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The autonomic margins of safety of metocurine and d-tubocurarine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative examination of the interaction of competitive neuromuscular blocking agents on the indirectly elicited muscle twitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative haemodynamic effects of tubocurarine and metocurine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exercise produces sensitivity to metocurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The changing pharmacodynamics of metocurine identify the onset and offset of canine gastrocnemius disuse atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experiments Using Metocurine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro experiments utilizing Metocurine, a non-depolarizing neuromuscular blocking agent. Metocurine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying the pharmacology and function of these receptors. The following sections detail its mechanism of action, quantitative data on its activity, and step-by-step protocols for key in vitro assays.

Mechanism of Action

Metocurine is a benzylisoquinolinium compound that competitively blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to nAChRs.[1][2] This antagonism occurs at the motor end-plate of the neuromuscular junction, preventing depolarization and subsequent muscle contraction.[1][2] In vitro, this mechanism allows for the characterization of nAChR subtypes and the screening of other potential antagonists. Metocurine has been shown to compete for the same high-affinity binding site as other classic nAChR antagonists like (+)-tubocurarine.

Quantitative Data

The inhibitory potency of Metocurine has been quantified in various in vitro systems. The following table summarizes key inhibitory concentration (IC50) values obtained from electrophysiological studies.

| Receptor Subtype | Cell Line | Ligand | IC50 (nM) | Reference |

| Adult Mouse Muscle-type nAChR | BOSC23 | Acetylcholine | 57 | (Dilger et al., 2007)[1] |

| Human α4β2χ nAChR | - | Acetylcholine | 21,000 | (Eaton et al., 2003)[3] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of Metocurine for a specific nAChR subtype using a competitive binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunits).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR antagonist with known high affinity and specific activity (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

-

Metocurine Stock Solution: A high-concentration stock of Metocurine in an appropriate solvent (e.g., DMSO or water).

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., nicotine or unlabeled epibatidine).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Metocurine from the stock solution in binding buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value.

-

Prepare the cell membrane suspension in binding buffer to a final protein concentration of 50-200 µ g/well .

-

-

Assay Setup:

-

To each well of a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding).

-

50 µL of the appropriate Metocurine dilution.

-

50 µL of the diluted radioligand.

-

100 µL of the cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be determined in preliminary experiments.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each Metocurine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (no Metocurine) against the logarithm of the Metocurine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Metocurine.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the inhibitory effect of Metocurine on nAChR-mediated currents in a mammalian cell line.

Materials:

-

Cell Line: A cell line expressing the nAChR subtype of interest (e.g., BOSC23 cells transfected with adult mouse muscle nAChR subunits).

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 1 MgCl₂, 0.1 CaCl₂, 4 Mg-ATP, pH 7.2 with CsOH.

-

Agonist Solution: Acetylcholine (ACh) dissolved in external solution at a concentration that elicits a submaximal response (e.g., 10-30 µM).

-

Metocurine Solutions: A range of Metocurine concentrations prepared in the agonist solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulators.

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Cell Preparation:

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Fill the pipettes with the internal solution and mount on the micromanipulator.

-

-

Whole-Cell Recording:

-

Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline recording of the holding current.

-

Apply the agonist solution to the cell using a rapid application system to evoke an inward current.

-

After the response returns to baseline, co-apply the agonist solution containing different concentrations of Metocurine.

-

Allow for a sufficient washout period between applications to ensure full recovery of the receptor response.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the inward current in the absence and presence of each Metocurine concentration.

-

Calculate the percentage of inhibition for each Metocurine concentration relative to the control agonist response.

-

Plot the percentage of inhibition against the logarithm of the Metocurine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Metocurine.

-

Visualizations

Signaling Pathway of the Nicotinic Acetylcholine Receptor

The following diagram illustrates the canonical ionotropic signaling pathway of the nAChR. Upon binding of acetylcholine, the receptor channel opens, leading to an influx of cations and subsequent cellular responses.

Caption: Ionotropic signaling pathway of the nicotinic acetylcholine receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram outlines the key steps in determining the Ki of Metocurine using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Metocurine's Competitive Antagonism

This diagram illustrates the competitive interaction between Metocurine and Acetylcholine at the nicotinic acetylcholine receptor.

Caption: Competitive antagonism of Metocurine at the nAChR.

References

- 1. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrophysiological Studies with Metocurine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metocurine in electrophysiological studies, focusing on its mechanism of action as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Detailed protocols for key experiments are provided to facilitate the investigation of neuromuscular transmission and nAChR pharmacology.

Introduction to Metocurine

Metocurine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate.[1] By binding to these receptors, it prevents acetylcholine (ACh) from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.[1] Its mechanism of action makes it a valuable tool in electrophysiological research for studying the properties of nAChRs and the dynamics of neuromuscular transmission.

Mechanism of Action: Competitive Antagonism

Metocurine functions by competing with the endogenous neurotransmitter, acetylcholine, for the binding sites on the α-subunits of the nAChR. This competitive interaction can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the application of acetylcholinesterase inhibitors like neostigmine.[1] Electrophysiological studies are crucial for quantifying the potency and kinetics of this competitive antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data from various electrophysiological and pharmacological studies involving Metocurine.

Table 1: Potency and Efficacy of Metocurine

| Parameter | Species/Tissue | Value | Experimental Conditions | Reference |

| ED90 (90% twitch depression) | Dog | 63 ± 19 µg/kg | In vivo, halothane anesthesia | [2] |

| Serum Concentration for 90% ECEMG Inhibition | Human (Normal Renal Function) | 0.46 µg/ml | In vivo, craniotomy | [3] |

| Serum Concentration for 90% ECEMG Inhibition | Human (Renal Transplant Patients) | 1.05 µg/ml | In vivo | [3] |

Table 2: Comparative Potency of Neuromuscular Blocking Agents

| Drug | ED90 (µg/kg) in Dogs | Relative Potency (vs. d-tubocurarine) | Reference |

| Org NC 45 | 14 ± 3 | ~9.3 | [2] |

| Pancuronium | 22 ± 3 | ~5.9 | [2] |

| Metocurine | 63 ± 19 | ~2.1 | [2] |

| d-tubocurarine | 130 ± 19 | 1 | [2] |

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing nAChRs

This protocol is designed to characterize the inhibitory effect of Metocurine on nAChRs heterologously expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes expressing the desired nAChR subtype

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

-

Microelectrode puller

-

Glass capillaries for microelectrodes

-

3 M KCl for filling microelectrodes

-

Recording chamber

-

Perfusion system

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5

-

Agonist Solution: Acetylcholine (ACh) dissolved in ND96 at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Metocurine Stock Solution: 10 mM Metocurine iodide in water. Further dilutions are made in ND96.

Procedure:

-

Oocyte Preparation: Place a healthy, stage V-VI oocyte in the recording chamber and perfuse with ND96 solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Perfuse the oocyte with ND96 and record the baseline current.

-

Agonist Application: Apply the ACh solution and record the inward current until a stable plateau is reached.

-

Metocurine Application: Co-apply the ACh solution with increasing concentrations of Metocurine. Allow the current to reach a new steady-state at each concentration.

-

Washout: Perfuse with ND96 to wash out the drugs and allow the current to return to baseline.

-

Data Analysis: Measure the peak inward current at each Metocurine concentration. Normalize the responses to the control ACh response. Plot the normalized current as a function of Metocurine concentration and fit the data to a Hill equation to determine the IC₅₀.

Protocol 2: Patch-Clamp Recording from Cultured Cells Expressing nAChRs

This protocol details the whole-cell patch-clamp technique to study the effect of Metocurine on nAChR currents in a mammalian cell line.

Materials:

-

Cultured cells stably or transiently expressing the nAChR of interest (e.g., HEK293, CHO)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microelectrode puller

-

Borosilicate glass capillaries

-

Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Na₂ATP, 0.2 NaGTP, pH 7.2 with KOH

-

Agonist Solution: ACh dissolved in the extracellular solution.

-

Metocurine Stock Solution: 10 mM Metocurine iodide in water. Dilute in the extracellular solution to the desired final concentrations.

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Approach a cell with the patch pipette and form a gigaohm seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Rapidly apply the ACh solution with or without Metocurine using a fast perfusion system.

-

Data Acquisition: Record the inward currents elicited by ACh application in the absence and presence of various concentrations of Metocurine.

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Calculate the percentage of inhibition caused by Metocurine at each concentration and determine the IC₅₀.

Protocol 3: In Vitro Neuromuscular Junction Preparation (Rat Phrenic Nerve-Diaphragm)

This protocol describes the preparation of an in vitro neuromuscular junction to study the effect of Metocurine on end-plate potentials (EPPs).

Materials:

-

Adult rat

-

Dissection tools

-

Sylgard-coated recording chamber

-

Perfusion system

-

Stimulating and recording electrodes

-

Intracellular amplifier

-

Krebs-Ringer Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂.

-

Metocurine stock solution.

Procedure:

-

Dissection: Euthanize a rat and dissect the phrenic nerve-diaphragm preparation.

-

Mounting: Mount the preparation in the recording chamber, pinning the diaphragm flat. Maintain a constant flow of oxygenated Krebs-Ringer solution at room temperature.

-

Stimulation: Place a suction electrode on the phrenic nerve for stimulation.

-

Recording: Insert a sharp glass microelectrode (filled with 3 M KCl) into a muscle fiber near the end-plate region to record intracellularly.

-

Baseline EPPs: Stimulate the phrenic nerve with single supramaximal pulses and record the resulting EPPs.

-

Metocurine Application: Add Metocurine to the superfusing solution at the desired concentration.

-

Data Recording: Continue to stimulate the nerve and record the EPPs in the presence of Metocurine.

-

Washout: Perfuse the preparation with drug-free Krebs-Ringer solution to observe the reversibility of the block.

-

Data Analysis: Measure the amplitude of the EPPs before, during, and after Metocurine application. Quantify the degree of neuromuscular blockade.

Visualizations

The following diagrams illustrate key concepts and workflows related to electrophysiological studies with Metocurine.

References